

# Application Notes and Protocols for RDS03-94 in Preclinical Addiction Models

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## Compound of Interest

Compound Name: RDS03-94

Cat. No.: B12367412

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## Introduction

**RDS03-94** is a novel compound that has been identified as a typical dopamine transporter (DAT) inhibitor.[1] Preclinical research has focused on its potential role in addiction, particularly in comparison to its sulfoxide analog, RDS04-010, which acts as an atypical DAT inhibitor.[1] Unlike RDS04-010, which shows promise as a therapeutic agent with low abuse potential, **RDS03-94** exhibits a pharmacological profile similar to that of cocaine, suggesting a high potential for abuse.[1] These application notes provide a summary of the key findings from preclinical studies involving **RDS03-94** and detailed protocols for replicating these experiments.

## Mechanism of Action

**RDS03-94** functions as a typical dopamine transporter (DAT) inhibitor.[1] By blocking the reuptake of dopamine from the synaptic cleft, it increases the extracellular concentration of dopamine in brain regions associated with reward and reinforcement, such as the mesolimbic pathway.[2] This mechanism is similar to that of cocaine and other psychostimulants, which contributes to its reinforcing effects and abuse liability. The key structural difference between

**RDS03-94** (a sulfide) and its atypical DAT inhibitor analog **RDS04-010** (a sulfoxide) appears to be critical in determining their distinct pharmacological effects and abuse potentials.

## Data Presentation

### Table 1: Effects of RDS03-94 on Cocaine Self-Administration

Treatment Group	Dose (mg/kg, i.p.)	Number of Cocaine Infusions	Reference
Vehicle	-	Baseline	
RDS03-94	3	Decreased	
RDS03-94	10	Decreased	
RDS03-94	17	Decreased	

### Table 2: Effects of RDS03-94 on Sucrose Self-Administration

Treatment Group	Dose (mg/kg, i.p.)	Sucrose Rewards	Active Lever Responses	Reference
Vehicle	-	No significant change	No significant change	
RDS03-94	3	No significant change	No significant change	
RDS03-94	10	No significant change	No significant change	

### Table 3: Effects of RDS03-94 on Locomotor Activity

Treatment Group	Dose (mg/kg, i.p.)	Locomotor Activity	Reference
Vehicle	-	No significant change	
RDS03-94	3	No significant change	
RDS03-94	10	No significant change	

**Table 4: Effects of RDS03-94 on Reinstatement of Cocaine-Seeking Behavior**

Priming Treatment	Dose (mg/kg, i.p.)	Active Lever Responses	Inactive Lever Responses	Reference
Saline	-	Extinction Levels	Extinction Levels	
RDS03-94	10	Robust, dose-dependent increase	No significant change	
RDS03-94	17	Robust, dose-dependent increase	No significant change	

## Experimental Protocols

### Protocol 1: Intravenous Cocaine Self-Administration

Objective: To assess the effect of **RDS03-94** on the reinforcing properties of cocaine.

Animals: Male Wistar rats, surgically implanted with intravenous catheters.

Apparatus: Standard operant conditioning chambers equipped with two levers, a cue light, and a syringe pump for intravenous infusions.

Procedure:

- Catheter Implantation: Surgically implant chronic indwelling catheters into the jugular vein of the rats under anesthesia. Allow a recovery period of 5-7 days.

- Acquisition of Cocaine Self-Administration: Train rats to self-administer cocaine (0.5 mg/kg/infusion) on a Fixed-Ratio 2 (FR2) schedule of reinforcement. Each session lasts for 2 hours daily for 10-14 days. An active lever press results in a cocaine infusion and the presentation of a cue light, while an inactive lever press has no programmed consequence.
- Stable Baseline: Continue training until rats exhibit stable responding for at least three consecutive days (less than 15% variation in the number of infusions).
- **RDS03-94** Administration: Once a stable baseline is achieved, administer **RDS03-94** (or vehicle) intraperitoneally (i.p.) 30 minutes before the start of the self-administration session. Test different doses of **RDS03-94** (e.g., 3, 10, 17 mg/kg) in a within-subjects design, with at least two days of baseline self-administration between test days.
- Data Analysis: Record the number of cocaine infusions, active lever presses, and inactive lever presses. Analyze the data using a one-way repeated measures ANOVA.

## Protocol 2: Reinstatement of Cocaine-Seeking Behavior

Objective: To determine if **RDS03-94** can induce relapse to cocaine-seeking behavior.

Animals: Male Wistar rats with a history of cocaine self-administration.

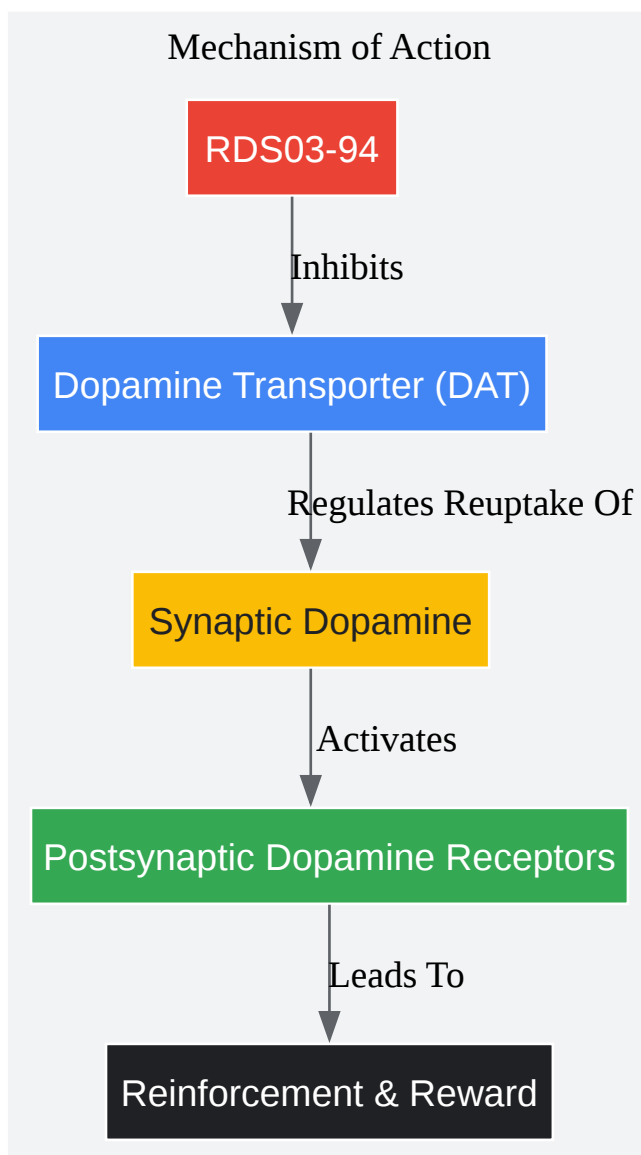
Apparatus: Same as in Protocol 1.

Procedure:

- Acquisition and Extinction: Following stable cocaine self-administration (as in Protocol 1), begin extinction sessions. During extinction, active lever presses no longer result in cocaine infusion or cue light presentation. Continue daily 2-hour extinction sessions until responding on the active lever decreases to less than 10% of the self-administration baseline for three consecutive days.
- Reinstatement Test: On the test day, administer a priming injection of **RDS03-94** (e.g., 10, 17 mg/kg, i.p.) or vehicle. Place the rat in the operant chamber for a 2-hour session under extinction conditions (i.e., no cocaine reinforcement).

- Data Analysis: Record the number of active and inactive lever presses. Compare the number of active lever presses following **RDS03-94** administration to the last day of extinction. Analyze the data using a two-way ANOVA (Treatment x Lever).

## Visualizations



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Caption: Mechanism of **RDS03-94** action.



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Caption: Reinstatement experiment workflow.

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## References

- 1. RDS04-010: A novel atypical DAT inhibitor that inhibits cocaine taking and seeking and itself has low abuse potential in experimental animals - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
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